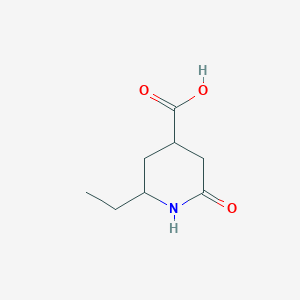

2-Ethyl-6-oxopiperidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382846. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-6-3-5(8(11)12)4-7(10)9-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCNXODZAAVYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321891 | |

| Record name | MLS003171471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38478-84-1 | |

| Record name | MLS003171471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003171471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Dynamics Md Simulations:following Docking, Md Simulations Are Used to Assess the Dynamic Stability of the Predicted Protein Ligand Complex over Time.acs.orgresearchgate.netyoutube.comby Simulating the Movements of All Atoms in the System, Md Provides a More Realistic View of the Binding Interactions in a Physiological Environment. Analysis of the Md Trajectory Can Confirm Whether the Key Interactions Identified in Docking Are Maintained, Revealing the Flexibility of the Ligand in the Binding Site and the Overall Stability of the Complex.consensus.appnih.gov

Table 3: Hypothetical Ligand-Target Interactions for 2-Ethyl-6-oxopiperidine-4-carboxylic acid from a Docking Study

| Ligand Moiety | Potential Interacting Residue | Interaction Type |

|---|---|---|

| Carboxylic Acid (-COO⁻) | Arginine (Arg) / Lysine (Lys) | Salt Bridge / Hydrogen Bond |

| Lactam Carbonyl (C=O) | Serine (Ser) / Asparagine (Asn) | Hydrogen Bond |

| Lactam Amine (N-H) | Aspartate (Asp) / Glutamate (Glu) | Hydrogen Bond |

| Ethyl Group (-CH₂CH₃) | Leucine (Leu) / Isoleucine (Ile) / Valine (Val) | Hydrophobic (Van der Waals) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Arginine |

| Asparagine |

| Aspartate |

| Glutamate |

| Isoleucine |

| Leucine |

| Lysine |

| Phenylalanine |

| Serine |

| Tyrosine |

Conformational and Stereochemical Analysis of 2 Ethyl 6 Oxopiperidine 4 Carboxylic Acid Derivatives

Fundamental Conformational Preferences of the Piperidine (B6355638) Ring System

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to alleviate angular and torsional strain. This chair form is flexible and can undergo a "ring flip" or "chair-chair interconversion," passing through higher-energy boat and twist-boat transition states. wikipedia.org

The process of ring flipping involves the interconversion between two distinct chair conformations. During this process, axial substituents become equatorial, and equatorial substituents become axial. wikipedia.org This dynamic equilibrium is characterized by an energy barrier. For the parent piperidine molecule, this barrier is approximately 10.4 kcal/mol. The transition states for this interconversion are high-energy, non-chair conformations such as the half-chair and the twist-boat. The boat conformation itself is a transition state between two twist-boat forms. wikipedia.org

The rate of this interconversion is rapid at room temperature, which is why techniques like Nuclear Magnetic Resonance (NMR) spectroscopy often show time-averaged signals for axial and equatorial protons unless the temperature is lowered significantly. wikipedia.org The presence of substituents on the ring can alter the energy landscape of this interconversion, affecting both the relative energies of the two chair conformers and the height of the energy barrier between them.

Substituents on the piperidine ring have a profound impact on its conformational equilibrium, generally favoring a chair conformation where the largest substituents occupy the more sterically favorable equatorial positions to avoid unfavorable 1,3-diaxial interactions. libretexts.org The preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.orgpearson.com

Ethyl Group: An ethyl group, like other alkyl groups, has a strong preference for the equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring.

Carboxylic Acid Group: A carboxylic acid group at the C4 position also prefers an equatorial orientation. The energetic preference can be influenced by factors such as intramolecular hydrogen bonding possibilities and the polarity of the solvent. nih.gov

In a 2,4,6-trisubstituted piperidine ring like the one , the final conformation is a complex interplay of the steric and electronic demands of all three groups. The ring will adopt a conformation that represents the lowest energy state, balancing the preferences of the ethyl, carboxylic acid, and the constraints imposed by the oxo group. Molecular mechanics calculations often predict that for such piperidin-4-ones, a normal chair conformation with equatorial orientations of all substituents is the most stable. ias.ac.in

Table 1: Conformational Energy Preferences (A-values) for Common Substituents

| Substituent | A-value (kcal/mol) | Equatorial Preference |

|---|---|---|

| -CH₃ | 1.7 | Strong |

| -CH₂CH₃ (Ethyl) | 1.75 | Strong |

| -COOH | 1.35 | Moderate |

Note: A-values are typically measured on cyclohexane rings but provide a good approximation for the steric demands in piperidine systems.

Stereochemical Aspects of the Piperidine Core and its Derivatives

The substitution pattern on 2-Ethyl-6-oxopiperidine-4-carboxylic acid gives rise to multiple stereochemical considerations, including the potential for several stereoisomers.

The structure of this compound contains two chiral centers: at the C2 position (bearing the ethyl group) and the C4 position (bearing the carboxylic acid group). A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. msu.edu Therefore, this compound can exist as up to 2² = 4 stereoisomers. These consist of two pairs of enantiomers (non-superimposable mirror images) and multiple diastereomeric relationships (stereoisomers that are not mirror images). msu.edu

The relative stereochemistry of the substituents (whether they are on the same side, cis, or opposite sides, trans, of the ring) dictates which diastereomer is present. For example, the (2R, 4R) and (2S, 4S) isomers are one enantiomeric pair, while the (2R, 4S) and (2S, 4R) isomers form the other. The relationship between the (2R, 4R) isomer and the (2R, 4S) isomer is diastereomeric. Each of these stereoisomers will have a unique three-dimensional shape and may exhibit different physical and biological properties.

Stereoelectronic effects, such as the anomeric and gauche effects, can also play a crucial role in determining the conformational preferences of piperidine derivatives.

Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon) to occupy the axial position, despite the steric disadvantage. nih.gov This is often explained by a stabilizing hyperconjugative interaction between the lone pair of the ring heteroatom (nitrogen) and the antibonding σ* orbital of the C-substituent bond (n -> σ*). nih.govresearchgate.net In this compound, the C2 carbon is adjacent to the nitrogen, making the C2-ethyl group potentially subject to stereoelectronic effects, although the classical anomeric effect typically involves more electronegative substituents like halogens or alkoxy groups. nih.gov

Gauche Effect: The gauche effect is the tendency for vicinal electronegative groups to adopt a gauche orientation (a 60° dihedral angle) rather than an anti-periplanar (180°) orientation, due to favorable hyperconjugative interactions. The interplay of gauche interactions between the various substituents can influence the torsional angles within the ring and further refine its preferred conformation.

Experimental Spectroscopic Techniques for Conformational Elucidation

The determination of the preferred conformation and stereochemistry of piperidine derivatives relies heavily on a suite of experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution. nih.gov

¹H NMR: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them. Large coupling constants (typically 8-12 Hz) between vicinal protons often indicate a diaxial relationship, while smaller values are characteristic of axial-equatorial or diequatorial relationships. ycdehongchem.com This allows for the assignment of protons as axial or equatorial, thereby defining the ring's conformation. ycdehongchem.com

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their local electronic and steric environment. ycdehongchem.com The position of a substituent (axial vs. equatorial) affects the chemical shifts of the ring carbons, providing further conformational insights.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can detect through-space interactions between protons that are close to each other, such as those in a 1,3-diaxial arrangement, providing direct evidence for their spatial proximity and confirming conformational assignments. acs.org

X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state. mdpi.com It can precisely define bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidine ring and the relative stereochemistry of its substituents in the crystal lattice. nih.goviucr.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about specific functional groups. For instance, the position of the N-H stretching band can sometimes offer clues about whether the N-H bond is in an axial or equatorial orientation. rsc.org

By combining data from these techniques, chemists can build a detailed and reliable model of the three-dimensional structure and dynamic behavior of complex molecules like this compound.

Table 2: Summary of Spectroscopic Techniques for Conformational Analysis

| Technique | Information Provided | Key Parameters |

|---|---|---|

| ¹H NMR | Dihedral angles, relative orientation of substituents | Coupling constants (J-values) |

| ¹³C NMR | Electronic environment of carbon atoms | Chemical shifts (δ) |

| 2D NMR (NOESY) | Through-space proximity of protons | Cross-peak intensities |

| X-ray Crystallography | Precise 3D structure in solid state | Bond lengths, bond angles, torsion angles |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational equilibria of six-membered heterocyclic rings in solution. researchgate.net Analysis of chemical shifts, coupling constants, and the use of variable temperature experiments provide deep insights into the preferred conformations and the energy barriers to ring inversion.

For piperidine derivatives, the ring typically adopts a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions, and the relative populations of these conformers can be determined. researchgate.net In the case of this compound, the substituents at positions 2, 4, and 6 influence this equilibrium.

Detailed ¹H NMR analysis of related piperidine-carboxylic acid derivatives allows for the assignment of protons in the ring. For instance, the chemical shifts and coupling constants for protons adjacent to substituents provide information about their dihedral angles and, consequently, their orientation. researchgate.net

Table 1: Representative ¹H NMR Data for Substituted Piperidine Rings Data is based on analogous piperidine structures to illustrate typical chemical shifts and coupling constants.

| Proton | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) | Inferred Orientation |

| H2/H6 (axial) | 3.22 - 3.24 | td, J ≈ 11.5 - 13.1, 3.6 - 3.8 | Trans-diaxial and axial-equatorial coupling |

| H2/H6 (equatorial) | 3.43 - 3.47 | dt, J ≈ 13.3 - 13.5, 3.8 - 4.4 | Geminal and equatorial-axial coupling |

| H4 | 2.61 - 2.63 | tt, J ≈ 10.2 - 11.5, 4.8 - 5.1 | Axial proton with two axial and two equatorial neighbors |

| H3/H5 | 1.99 - 2.12 | m | Complex multiplet due to multiple couplings |

Source: Adapted from representative data on piperidine-4-carboxylic acid derivatives. researchgate.net

Variable temperature NMR studies are particularly powerful for analyzing the dynamics of ring inversion. At low temperatures, the interconversion between two chair conformers can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. researchgate.net This allows for the calculation of the free energy difference (ΔG°) between the conformers and the energy barrier for the inversion process.

Vibrational Spectroscopy (e.g., Infrared and Raman) for Structural Insights

For this compound, key absorption bands would be expected for the lactam, the carboxylic acid, and the piperidine ring itself. The FTIR spectrum of related piperidine-carboxamide derivatives reveals important functional group information. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Lactam | N-H stretch | 3200 - 3400 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Lactam | C=O stretch (Amide I) | ~1650 |

| Lactam | N-H bend (Amide II) | 1510 - 1580 |

| C-H (Aliphatic) | C-H stretch | 2850 - 3000 |

Source: Data compiled from general spectroscopic tables and studies on related piperidine and carboxamide compounds. researchgate.netresearchgate.net

The broadness of the O-H stretching band from the carboxylic acid is a hallmark feature, resulting from strong intermolecular hydrogen bonding. The position of the amide I band (primarily C=O stretch) is sensitive to the ring strain and hydrogen bonding involving the lactam group. Detailed analysis of the fingerprint region (below 1500 cm⁻¹) can provide further structural details about the piperidine skeleton.

X-ray Crystallographic Analysis for Solid-State Conformational Determination

X-ray crystallography provides the most definitive information about the molecular structure and conformation in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the preferred three-dimensional arrangement of atoms in the crystal lattice.

While the specific crystal structure for this compound is not widely published, analysis of closely related substituted piperidine derivatives provides a clear model for its expected solid-state conformation. For example, the X-ray diffraction analysis of a crystalline piperidine amide derivative confirmed a chair conformation for the six-membered ring. researchgate.net In such structures, the relative stereochemistry of the substituents is unambiguously determined. For instance, an analysis of a related methyl 6-oxopiperidine-2-carboxylate derivative confirmed the cis configuration of the substituents on the heterocyclic core. researchgate.net

The solid-state structure is often stabilized by a network of intermolecular hydrogen bonds. In the case of this compound, hydrogen bonds are expected to form between the carboxylic acid group of one molecule and the lactam group of a neighboring molecule, leading to the formation of dimers or extended polymeric chains in the crystal lattice. researchgate.netresearchgate.net

Table 3: Illustrative Crystallographic Parameters for a Substituted Piperidine Ring Data from a related cis-disubstituted piperidine derivative to demonstrate typical findings.

| Parameter | Description | Typical Value |

| Crystal System | The crystal system in which the compound crystallizes. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | C2/c |

| Ring Conformation | The observed conformation of the piperidine ring. | Chair |

| Substituent Orientation | The arrangement of substituents on the ring. | e.g., cis-diequatorial |

| Hydrogen Bonding | Key intermolecular interactions observed. | N-H···O, C-H···N |

Source: Based on data from related piperidine structures. researchgate.netresearchgate.net

This crystallographic data is invaluable as it provides an experimental benchmark for computational studies and helps in understanding the conformational preferences that might influence the molecule's interactions in a biological context.

Advanced Computational Chemical Investigations of 2 Ethyl 6 Oxopiperidine 4 Carboxylic Acid Systems

Quantum Mechanical (QM) and Molecular Mechanics (MM) Methodologies

The computational investigation of molecular systems like 2-Ethyl-6-oxopiperidine-4-carboxylic acid leverages a combination of quantum mechanical (QM) and molecular mechanics (MM) methods to provide a detailed understanding of their structural and electronic properties. QM methods, rooted in the principles of quantum physics, offer high accuracy for electronic structure calculations, while MM methods provide a computationally less expensive approach to explore the conformational dynamics of larger systems. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For this compound, DFT calculations, often employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. This process involves calculating the potential energy surface of the molecule and identifying the point of minimum energy, which corresponds to the equilibrium geometry.

The optimization process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, the piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric strain. Vibrational frequency analysis is subsequently performed on the optimized structure to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Lengths | C=O (amide) | 1.24 Å |

| C-N (amide) | 1.35 Å | |

| C=O (acid) | 1.22 Å | |

| C-O (acid) | 1.36 Å | |

| C-C (ethyl) | 1.54 Å | |

| Bond Angles | O-C-N (amide) | 124.5° |

| C-C-C (ring) | 110.8° | |

| O-C-O (acid) | 123.0° |

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. nih.gov MD simulations use classical mechanics and a set of parameters known as a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system. researchgate.netmdpi.comnih.gov These force fields are collections of equations and associated constants designed to reproduce molecular geometry and interactions. researchgate.net

By simulating the movements of atoms over a period, MD can explore the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between them. For the piperidine ring system, this includes transitions between chair, boat, and twist-boat conformations. The stability of these conformers can be assessed by analyzing their relative populations and potential energies throughout the simulation, providing insights into the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum or solvated in water). rsc.org

Table 2: Hypothetical Relative Energies of Piperidine Ring Conformations from MD Simulations

| Conformer | Relative Energy (kcal/mol) | Stability |

| Chair | 0.0 | Most Stable |

| Twist-Boat | 5.5 | Intermediate |

| Boat | 6.9 | Least Stable |

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure of this compound is fundamental to predicting its chemical reactivity and intermolecular interactions. Computational analyses provide quantitative measures and visual representations of the molecule's electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. These orbital energies are typically calculated using DFT methods. materialsciencejournal.orgresearchgate.net For this compound, the HOMO is likely localized around the electron-rich oxygen and nitrogen atoms, while the LUMO may be distributed over the carbonyl groups.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other species. deeporigin.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.netresearchgate.net

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen atoms of the amide and carboxylic acid groups. Blue areas represent positive electrostatic potential, indicating electron-deficient regions susceptible to nucleophilic attack, such as the hydrogen atoms attached to the nitrogen (amide) and oxygen (carboxylic acid). Green areas denote neutral potential. youtube.com The MEP map is invaluable for predicting sites for hydrogen bonding and other non-covalent interactions. deeporigin.com

Table 4: Hypothetical MEP Values at Key Atomic Sites

| Atom/Region | Potential (kcal/mol) | Implication |

| Carbonyl Oxygen (amide) | -45.0 | Site for Electrophilic Attack / H-Bond Acceptor |

| Carboxyl Oxygen (C=O) | -42.5 | Site for Electrophilic Attack / H-Bond Acceptor |

| Amide Hydrogen (N-H) | +55.0 | Site for Nucleophilic Attack / H-Bond Donor |

| Carboxyl Hydrogen (O-H) | +60.0 | Site for Nucleophilic Attack / H-Bond Donor |

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the molecular wavefunction, going beyond simple orbital energies. researchgate.netmpg.de It translates the complex, delocalized molecular orbitals into localized Lewis-like structures, such as bonds and lone pairs. wisc.edu This method is particularly useful for analyzing charge transfer and hyperconjugative interactions within a molecule. nih.gov

NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied "donor" NBO (like a lone pair or a bonding orbital) to an unoccupied "acceptor" NBO (typically an antibonding orbital). For this compound, significant interactions would include the delocalization of the nitrogen lone pair into the adjacent carbonyl antibonding orbital (n → π*), which contributes to the stability of the amide bond. These interactions provide insight into resonance effects and the nature of chemical bonds within the molecule.

Table 5: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O, amide) | 55.2 | n → π |

| LP (O, C=O) | σ (N-C) | 2.8 | n → σ |

| σ (C-H, ethyl) | σ (C-C, ring) | 4.5 | σ → σ |

| LP (O, -OH) | σ (C-O, acid) | 1.9 | n → σ* |

Computational Approaches to Structure-Property Relationships

Computational chemistry provides essential tools for understanding how the three-dimensional structure of a molecule like this compound dictates its physical and chemical properties. By modeling the forces within and between molecules, as well as calculating key molecular descriptors, a detailed picture of the compound's behavior can be developed.

The structure of this compound, which contains a hydrogen bond donor (carboxylic acid -OH and lactam N-H), multiple hydrogen bond acceptors (carbonyl oxygens), and a nonpolar ethyl group, allows for a variety of non-covalent interactions. These interactions are fundamental to its physical properties, conformation, and potential biological activity.

Intramolecular Interactions: Within a single molecule, intramolecular hydrogen bonds (IMHBs) can play a critical role in determining the most stable conformation. For this compound, a potential IMHB can form between the hydrogen of the carboxylic acid group and the oxygen of the lactam carbonyl group. Computational studies, such as those employing Density Functional Theory (DFT), can quantify the strength and geometric parameters of such bonds. researchgate.net The presence of a stable IMHB often leads to a more rigid, planar structure which can influence the molecule's interaction with other molecules.

Intermolecular Interactions: Interactions between separate molecules of this compound are crucial for understanding its bulk properties like melting point and solubility. The most significant of these is the formation of hydrogen-bonded dimers, a common feature of carboxylic acids. mongoliajol.info In this arrangement, the carboxylic acid group of one molecule forms two hydrogen bonds with a neighboring molecule, creating a highly stable eight-membered ring. Furthermore, the lactam's N-H and C=O groups can participate in intermolecular hydrogen bonding, leading to the formation of extended chains or sheets in the solid state. Van der Waals forces also contribute, particularly through interactions involving the ethyl group and the piperidine ring.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Groups | Nature of Interaction | Predicted Significance |

|---|---|---|---|

| Intramolecular | |||

| Hydrogen Bond | Carboxylic acid (-COOH) and Lactam carbonyl (C=O) | Electrostatic & Covalent | Influences molecular conformation |

| Intermolecular | |||

| Hydrogen Bond Dimer | Carboxylic acid (-COOH) with another -COOH | Strong, Electrostatic | Dominant interaction in non-polar media |

| Hydrogen Bond Chain | Lactam (N-H) with Lactam carbonyl (C=O) | Moderate, Electrostatic | Contributes to crystal packing |

| Dipole-Dipole | Lactam and Carboxylic carbonyl groups | Electrostatic | Influences bulk polarity |

Molecular descriptors are numerical values that encode chemical information and are used to quantitatively relate a molecule's structure to its properties (Quantitative Structure-Activity Relationship, QSAR). researchgate.nettandfonline.comnih.gov For this compound, these descriptors arise from its distinct structural components: the polar lactam and carboxylic acid moieties, and the nonpolar ethyl group.

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule. They include counts of atoms, bonds, and rings, and are related to molecular size and shape.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (LogP) quantify the molecule's lipophilicity, which is influenced by the balance between the hydrophobic ethyl group and the hydrophilic functional groups. The Topological Polar Surface Area (TPSA) is calculated from the contributions of the polar nitrogen and oxygen atoms and is a strong predictor of membrane permeability.

Quantum-Chemical Descriptors: Calculated using methods like DFT, these descriptors include dipole moment, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. They provide insight into the molecule's reactivity and interaction fields. For instance, the presence of the electron-withdrawing carbonyl groups is expected to lower the energy of the LUMO, indicating its susceptibility to nucleophilic attack.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Structural Contribution | Implied Property |

|---|---|---|---|

| Molecular Weight | 185.20 g/mol | Sum of all atoms | Basic physical property |

| LogP | ~0.5 | Balance of ethyl vs. COOH, N-H, C=O | Moderate lipophilicity |

| Topological Polar Surface Area (TPSA) | 75.6 Ų | O and N atoms with attached H | Potential for cell membrane permeability |

| Hydrogen Bond Donors | 2 | -COOH and N-H groups | Strong capacity for H-bonding |

| Hydrogen Bond Acceptors | 3 | Two C=O and one -OH oxygen | Strong capacity for H-bonding |

In Silico Modeling of Molecular Recognition and Interactions (Theoretical Basis)

In silico modeling encompasses computational techniques that simulate the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein. nih.govbiotech-asia.orgresearchgate.net These methods are foundational in structure-based drug design, offering predictions of how a ligand might bind to a target and exert a biological effect.

To hypothesize how this compound might interact with a biological target, a multi-step computational workflow is typically employed. This process begins with identifying a potential protein target and culminates in a detailed analysis of the stability of the ligand-protein complex.

Exploratory Research Applications of 2 Ethyl 6 Oxopiperidine 4 Carboxylic Acid Scaffolds in Academic Contexts

Applications as Building Blocks in Complex Organic Synthesis

The rigid, chair-like conformation of the piperidine (B6355638) ring and the presence of multiple functional groups on the 2-ethyl-6-oxopiperidine-4-carboxylic acid scaffold make it a valuable synthon for the construction of intricate molecular architectures.

Natural products often feature piperidine rings as core structural motifs. The this compound scaffold can serve as a key intermediate in the synthesis of analogues of such natural products. By modifying the carboxylic acid, the lactam, and the ethyl group, researchers can systematically alter the structure of the parent natural product to probe structure-activity relationships (SAR) and develop novel therapeutic agents. For instance, the synthesis of analogues of piperidine alkaloids, which exhibit a wide range of biological activities, could be achieved by utilizing this scaffold. While specific examples utilizing this compound are not yet widely reported in peer-reviewed literature, the general strategy of employing substituted piperidines is a well-established approach in natural product synthesis.

The generation of molecular libraries with high structural diversity is crucial for identifying novel bioactive compounds. The this compound scaffold is an ideal starting point for diversity-oriented synthesis (DOS). The carboxylic acid and the lactam nitrogen provide two orthogonal points for diversification, allowing for the attachment of a wide variety of chemical moieties through techniques like amide coupling and N-alkylation. This approach enables the rapid generation of a large number of distinct compounds, expanding the accessible chemical space for high-throughput screening and drug discovery efforts. The use of combinatorial chemistry techniques can further enhance the efficiency of library synthesis, allowing for the exploration of a vast number of chemical structures. nih.gov

| Scaffold | Diversification Points | Potential Library Size | Therapeutic Areas |

| This compound | Carboxylic acid (R1), Lactam Nitrogen (R2) | >10^3 | Oncology, Infectious Diseases, Neuroscience |

Table 1: Potential for Molecular Library Generation from the this compound Scaffold

Role in the Design and Development of Molecular Probes and Sensors

Molecular probes and fluorescent sensors are indispensable tools for visualizing and quantifying biological processes in real-time. The this compound scaffold can be functionalized with fluorophores and recognition elements to create novel molecular probes. For example, the carboxylic acid group can be used to attach a fluorescent dye, while the rest of the scaffold can be modified to selectively bind to a specific biological target, such as an enzyme or a receptor. Such probes could be employed to study enzyme kinetics, receptor trafficking, and other cellular events with high spatial and temporal resolution. Although specific fluorescent probes based on this exact scaffold are not yet documented, the principles of probe design suggest its suitability for such applications.

Investigation of In Vitro Biological Mechanisms at a Molecular Level

The unique structural and chemical properties of this compound and its derivatives make them valuable tools for dissecting biological mechanisms at the molecular level.

Piperidine-containing compounds have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), a key enzyme in the nervous system. nih.gov Derivatives of this compound could be synthesized and evaluated as potential AChE inhibitors. By systematically modifying the substituents on the piperidine ring, researchers can investigate the specific molecular interactions between the inhibitor and the active site of the enzyme. These studies can provide valuable insights into the mechanism of enzyme inhibition and guide the design of more potent and selective inhibitors for the treatment of neurological disorders like Alzheimer's disease.

| Enzyme | Potential Role of Scaffold | Investigative Techniques |

| Acetylcholinesterase | Covalent or non-covalent inhibition | Enzyme kinetics, X-ray crystallography, Molecular modeling |

| Proteases | Substrate mimetics or active site binders | Activity assays, Mass spectrometry |

| Kinases | ATP-competitive or allosteric inhibition | Kinase activity assays, Western blotting |

Table 2: Potential Applications of this compound Derivatives in Enzyme Mechanism Studies

Understanding the metabolic fate of small molecules is crucial in drug development and toxicology. While the specific metabolic pathway of this compound has not been detailed, studies on related piperidine carboxylic acids can offer insights. For instance, the metabolism of a carfentanil metabolite, which also contains a piperidine carboxylic acid structure, has been investigated in vitro, revealing transformations such as N-dealkylation and oxidation. nih.gov Similarly, 6-oxopiperidine-2-carboxylic acid has been identified as a metabolite in certain biological systems. nih.govhmdb.ca Investigating the biochemical transformations of this compound using in vitro systems, such as liver microsomes or specific enzymes, can help elucidate its metabolic pathway and identify potential metabolites. This knowledge is essential for assessing its biocompatibility and potential for further development as a therapeutic agent or research tool.

Integration into Materials Science Research and Polymer Chemistry

The unique structural characteristics of the this compound scaffold, featuring a rigid heterocyclic ring, a reactive carboxylic acid group, a lactam functionality, and a stereocenter, make it a compelling building block for advanced materials. In academic research, its integration into materials science and polymer chemistry is primarily exploratory, focusing on the synthesis of novel macromolecules and functional materials with precisely controlled structures and properties.

Design of Sequence-Defined Oligomers and Polymers with Heterocyclic Building Blocks

The precise control over the monomer sequence in a polymer chain, known as sequence definition, is a fundamental goal in polymer chemistry, mimicking the complexity and function of biopolymers like DNA and proteins. The incorporation of heterocyclic building blocks such as this compound into polymer chains is an emerging strategy to create novel oligomers and polymers with defined conformations and functionalities. escholarship.orgnih.gov

Several synthetic strategies are being explored for the creation of sequence-defined polymers, where a monomer like this compound could be a valuable component. acs.orgrsc.org The carboxylic acid functional group and the secondary amine within the lactam ring (which can be accessed via ring-opening) provide orthogonal handles for polymerization. For instance, the carboxylic acid can be activated to form an amide bond with an amine-terminated monomer, while the lactam's nitrogen can participate in further reactions. This allows for the directional and controlled growth of the oligomer chain.

Table 1: Potential Synthetic Methodologies for Sequence-Defined Oligomers Incorporating Piperidine Scaffolds

| Synthetic Strategy | Description | Potential Role of this compound |

|---|---|---|

| Solid-Phase Submonomer Synthesis | A step-wise method where the polymer is built on a solid resin. It involves alternating acylation and nucleophilic substitution reactions to add each monomer unit. This method is highly efficient for creating peptoids (N-substituted glycine oligomers). escholarship.org | The carboxylic acid group can be anchored to the resin. The lactam can be opened to provide a secondary amine for subsequent acylation, and the ethyl group provides stereochemical diversity. |

| Iterative Exponential Growth (IEG) | A solution-phase strategy where a molecule is doubled in size in each iteration through a series of high-yielding reactions. This allows for the rapid synthesis of monodisperse macromolecules. nih.gov | Can be used as a core or branching unit. The bifunctional nature (carboxyl and amine) allows it to react with two other units, facilitating the exponential growth process. |

| Ugi Four-Component Reaction (U-4CR) | A one-pot reaction involving an isocyanide, an amine, an aldehyde/ketone, and a carboxylic acid to form an α-acylamino amide. Iterative Ugi reactions can build sequence-defined oligomers. acs.org | The carboxylic acid moiety of the piperidine scaffold can serve as the acid component in the Ugi reaction, incorporating the entire heterocyclic structure into the oligomer backbone. |

| Photo-induced Copper-Mediated Radical Polymerization | This method allows for the controlled insertion of single monomer units into a growing polymer chain, offering precise sequence control for acrylate-based oligomers. rsc.org | While not directly applicable for incorporating the intact ring, derivatives of the scaffold functionalized with an acrylate group could be synthesized and used as monomers in this approach. |

The inclusion of such heterocyclic building blocks is a key step toward creating synthetic informational macromolecules that can store data or perform complex functions based on their monomer sequence. nih.gov

Development of Functional Organic Materials and Frameworks

The piperidine scaffold is a versatile building block in the synthesis of various organic compounds, and its derivatives are increasingly explored for applications in materials science. ijnrd.orgmdpi.com Specifically, the this compound molecule possesses key features for the construction of functional organic materials, most notably Metal-Organic Frameworks (MOFs).

The synthesis of MOFs using ligands containing heterocyclic rings and carboxylic acid groups has been demonstrated to yield materials with diverse topologies and functionalities. nih.govnih.gov For example, the presence of the nitrogen and oxygen atoms within the this compound linker could offer additional coordination sites or post-synthetic modification handles. MOFs decorated with uncoordinated carboxylic acid groups have also been shown to be effective for applications like metal capture. researchgate.net

Table 2: Potential Applications of MOFs Derived from Piperidine-Carboxylic Acid Ligands

| Application Area | Rationale for Using this compound Ligand | Potential Metal Ions |

|---|---|---|

| Gas Storage and Separation | The defined pore size and chemical environment within the MOF can be tailored for selective adsorption of specific gases (e.g., CO₂, CH₄). The piperidine ring contributes to the framework's rigidity and pore structure. nih.gov | Zn(II), Cu(II), Co(II) |

| Catalysis | The metal centers can act as catalytic sites, while the porous structure allows for size-selective catalysis. The organic ligand can be functionalized to introduce additional catalytic moieties. | Zr(IV), Fe(III), Cr(III) |

| Sensing | The framework can be designed to change its optical or electronic properties upon interaction with specific guest molecules, enabling its use as a chemical sensor. | Lanthanides (e.g., Eu³⁺, Tb³⁺), Cd(II) |

| Drug Delivery | The pores of the MOF can be loaded with drug molecules, which are then released in a controlled manner. The biocompatibility of piperidine-based structures could be an advantage. nih.gov | Fe(III), Zr(IV), Mg(II) |

Beyond MOFs, this scaffold can be used to create other functional materials. The carboxylic acid can be used to functionalize surfaces or nanoparticles. Furthermore, the entire molecule can serve as a chiral building block for the synthesis of enantiomerically pure materials, leveraging the stereocenter at the ethyl-substituted position. The versatility of the piperidine ring continues to make it a valuable component in the design and synthesis of new functional organic materials. ijnrd.org

Future Research Trajectories and Emerging Paradigms in Oxopiperidine Carboxylic Acid Chemistry

Advancements in Sustainable and Efficient Synthetic Methodologies

The future of synthesizing complex molecules like 2-Ethyl-6-oxopiperidine-4-carboxylic acid is increasingly focused on sustainable and efficient methods that minimize environmental impact while maximizing yield and purity. This shift, driven by the principles of green chemistry, is leading to significant innovations in how chemists approach the construction of such heterocyclic scaffolds. Key areas of advancement include the development of novel catalytic systems, the use of environmentally friendly reaction media, and the adoption of cutting-edge manufacturing protocols like flow chemistry. chemijournal.comajchem-a.com

Exploration of Novel Catalytic Systems and Environmentally Benign Reaction Media

The development of novel catalysts is at the forefront of efficient synthesis for piperidine-containing compounds. Research is moving away from stoichiometric reagents and expensive, toxic heavy metals towards more sustainable alternatives.

Organocatalysis : This approach uses small organic molecules to catalyze reactions, avoiding the use of metals. For instance, O-TMS protected diphenylprolinol has been used in domino Michael addition/aminalization processes to synthesize polysubstituted piperidines with excellent enantioselectivity, forming four contiguous stereocenters in a single step. acs.org

Biocatalysis : Enzymes are being explored to facilitate highly selective reactions under mild conditions. For example, biocatalytic carbon-hydrogen oxidation can selectively add hydroxyl groups to piperidine (B6355638) molecules, creating functional handles for further modification. news-medical.net This method offers a green alternative to traditional chemical oxidations.

Advanced Metal Catalysis : While reducing reliance on heavy metals is a goal, new research focuses on making metal catalysis more efficient and sustainable. This includes using earth-abundant metals like iron mdpi.com or developing highly efficient catalysts based on iridium, gold, rhodium, and palladium that can be used in very low concentrations. researchgate.netnih.gov For example, gold(I) complexes have been used for the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com

In conjunction with new catalysts, the choice of solvent is critical for green synthesis. There is a strong trend towards replacing volatile and toxic organic solvents with more benign alternatives.

Water : As a solvent, water is inexpensive, nonflammable, and widely available. mdpi.com Hydrophobic effects in water can enhance the rate of certain organic reactions, making it a surprisingly effective medium for synthesizing heterocyclic compounds. mdpi.com

Ionic Liquids (ILs) : These are salts that are liquid at low temperatures and have negligible vapor pressure. They can act as both the solvent and the catalyst in reactions, such as in the synthesis of 2-aminothiophenes. nih.gov Their properties can be tuned by changing the cation and anion, making them highly versatile.

Bio-based Solvents : Solvents derived from renewable resources, such as glycerol or 2-methyltetrahydrofuran (2-MeTHF), are gaining traction as sustainable alternatives to petroleum-based solvents.

The table below summarizes some of the novel catalytic systems being explored for the synthesis of piperidine and related heterocyclic structures.

| Catalyst Type | Example | Application in Heterocycle Synthesis | Key Advantages |

| Organocatalyst | O-TMS protected diphenylprolinol | Domino Michael addition/aminalization for polysubstituted piperidines acs.org | Metal-free, high enantioselectivity |

| Biocatalyst | Enzymes | Carbon-hydrogen oxidation of piperidines news-medical.net | High selectivity, mild reaction conditions, environmentally friendly |

| Metal Catalyst | Iridium Complexes | Asymmetric hydrogenation of pyridines researchgate.net | High enantioselectivity for chiral piperidines |

| Metal Catalyst | Gold(I) Complexes | Oxidative amination of alkenes to form piperidines mdpi.com | Efficient formation of C-N bonds |

Implementation of Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise manner, is revolutionizing chemical synthesis. nih.gov This approach offers significant advantages in terms of safety, efficiency, scalability, and control over reaction parameters. For the synthesis of piperidine derivatives, continuous flow protocols have been developed that demonstrate superior results compared to traditional batch methods. acs.org

A key advantage of flow chemistry is the ability to safely handle hazardous reagents and intermediates by keeping the volume of the reaction mixture small at any given time. durham.ac.uk It also allows for precise control over temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net For example, a continuous flow protocol for the synthesis of α-chiral piperidines using Grignard reagents achieved yields greater than 80% and high diastereoselectivity within minutes. acs.org

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output from one reactor is fed directly into the next without the need for isolating and purifying intermediates. nih.govflinders.edu.au This significantly reduces waste and processing time. The synthesis of carboxylic acids using gaseous reagents like CO2 has also been demonstrated in tube-in-tube gas permeable membrane reactors, showcasing the versatility of flow chemistry for incorporating different phases. durham.ac.uk

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volumes |

| Heat Transfer | Often inefficient, leading to hotspots | Excellent heat transfer and precise temperature control |

| Scalability | Difficult to scale up consistently | Easily scalable by running the system for longer periods |

| Process Control | Limited control over mixing and reaction time | Precise control over residence time, stoichiometry, and mixing |

| Efficiency | Often requires intermediate isolation and purification | Allows for "telescoped" multi-step reactions without isolation nih.gov |

Interdisciplinary Approaches Integrating Chemical Synthesis with Advanced Computational Science

The integration of computational science with chemical synthesis is creating a new paradigm in the development of molecules like this compound. This synergy allows for the rapid exploration of vast chemical possibilities and the prediction of reaction outcomes, accelerating the discovery and optimization of synthetic routes.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Molecular Design

Beyond predicting reactions, AI is also being used for de novo molecular design. Generative models can design novel molecules with specific desired properties, such as biological activity or improved synthetic accessibility. This allows chemists to focus their efforts on synthesizing the most promising candidates.

Big Data Analytics for Chemical Space Exploration and Compound Prioritization

The concept of "chemical space" refers to the vast, multidimensional collection of all possible molecules. researchgate.net It is estimated that the number of drug-like molecules could be as high as 10^60. researchgate.net Navigating this immense space to find molecules with desired properties is a major challenge in drug discovery and materials science.

Big data analytics provides the tools to explore this chemical space more effectively. preprints.org By analyzing large databases of known compounds and their properties (e.g., biological activity, toxicity), researchers can identify promising regions of chemical space to explore. semanticscholar.orgyoutube.com

Compound prioritization is a key application of big data in chemistry. nih.gov Instead of synthesizing and testing thousands of compounds randomly, computational filters and predictive models can be used to select a smaller, more focused set of molecules with a higher probability of success. researchgate.net This data-driven approach makes the process of discovering new functional molecules far more efficient. For example, virtual screening can be used to dock millions of virtual compounds into the active site of a protein, and only the top-scoring candidates are then synthesized and tested experimentally. nih.gov The lack of comprehensive 'big data' in chemistry, including both successful and failed reactions, is currently a limitation, but ongoing efforts to automate and catalog chemical experiments are addressing this gap. nih.gov

Innovative Analytical Method Development for Deeper Structural and Mechanistic Insights

A thorough understanding of a molecule's three-dimensional structure and the mechanism by which it is formed is crucial for optimizing its synthesis and function. For a compound like this compound, with multiple stereocenters, precise structural characterization is essential. Modern analytical techniques, often coupled with computational methods, are providing unprecedented insights.

Advanced spectroscopic methods remain the cornerstone of chemical analysis. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are routinely used to confirm the structure of synthesized compounds. researchgate.net

For unambiguous determination of three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and stereochemistry. researchgate.net

Beyond simple structure determination, computational chemistry is used to gain deeper mechanistic insights. orgchemres.org

Hirshfeld Surface Analysis : This method allows for the visualization and quantification of intermolecular interactions within a crystal, which is crucial for understanding how molecules pack together and for designing cocrystals with specific properties. researchgate.net

Density Functional Theory (DFT) : DFT calculations can be used to model the electronic structure of molecules, predict their reactivity, and elucidate reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can understand the preferred reaction pathways.

The combination of these advanced analytical and computational tools allows for a comprehensive understanding of the structural and mechanistic aspects of oxopiperidine carboxylic acid chemistry, paving the way for more rational and efficient synthetic designs.

Development of Miniaturized and High-Throughput Analytical Platforms

The advancement of analytical chemistry is crucial for the efficient study of novel compounds like this compound. Future research will likely focus on developing miniaturized and high-throughput analytical platforms to accelerate the characterization, quantification, and purity assessment of this compound and its derivatives.

Current trends emphasize sustainable and eco-friendly microextraction procedures that minimize solvent and sample consumption. nih.gov Techniques such as micro-solid phase extraction (μ-SPE) followed by ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represent a powerful approach for analyzing trace levels of complex molecules. nih.gov For a compound like this compound, such miniaturized platforms would enable rapid analysis from complex matrices, which is essential for pharmacokinetic studies or reaction monitoring. The development of these methods would involve optimizing extraction phases and chromatographic conditions to handle the specific polarity and functionality of the target molecule.

High-performance liquid chromatography (HPLC) remains a cornerstone for purity validation. researchgate.net However, challenges can arise with piperidine derivatives, such as the appearance of multiple peaks due to ionization states or interactions with the stationary phase. researchgate.net Future high-throughput screening (HTS) platforms for this compound would need to address these issues, potentially by employing advanced column chemistries, pH-controlled mobile phases, or gradient elution methods to ensure robust and reproducible results. researchgate.net Integrating these analytical techniques into automated robotic systems would further enhance throughput, allowing for the rapid screening of synthetic libraries based on this scaffold.

Expanding the Scope of Oxopiperidine Scaffolds in Fundamental Scientific Inquiry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties. nih.govresearchgate.net The oxopiperidine scaffold, a key feature of this compound, is integral to many bioactive molecules and is investigated for its role in influencing molecular conformation and binding interactions. mdpi.com

Introducing chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net The specific substitution pattern of this compound, with substituents at the 2, 4, and 6 positions, offers a three-dimensional architecture that is of great interest in fragment-based drug discovery (FBDD). nih.gov The exploration of such 3D fragments is a key strategy to move beyond the predominantly flat molecules that populate many screening collections. nih.gov

Fundamental scientific inquiry could utilize the this compound scaffold to probe biological systems. For instance, its derivatives could be synthesized to act as selective antagonists for receptors where piperidine moieties are known to be critical for activity. nih.gov The carboxylic acid handle provides a convenient point for chemical modification, allowing for the creation of libraries of compounds to explore structure-activity relationships (SAR). By serving as a core structure, this compound can contribute to the development of new chemical probes to study biological processes or act as a starting point for the design of novel therapeutics targeting a wide spectrum of diseases, including cancer and microbial infections. dut.ac.za

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 187.20 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCC1CC(CC(=O)N1)C(=O)O |

| InChI Key | N/A |

| CAS Number | N/A |

Mentioned Compounds

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Ethyl-6-oxopiperidine-4-carboxylic acid, and how are they validated experimentally?

- Methodological Answer : Structural characterization typically employs spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR spectra identify proton environments and carbon frameworks. The ethyl group (δ ~1.2–1.5 ppm) and carbonyl signals (δ ~170–210 ppm) are critical markers .

- Infrared Spectroscopy (IR) : Stretching frequencies for the carbonyl group (C=O at ~1650–1750 cm) and carboxylic acid (O-H at ~2500–3300 cm) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry and piperidine ring conformation, with crystallographic data archived in platforms like PubChem .

Q. What synthetic routes are commonly used to prepare this compound, and how are yields optimized?

- Methodological Answer : Synthesis often involves:

- Cyclization Reactions : Piperidine rings are formed via intramolecular amidation or lactamization. Ethyl groups are introduced via alkylation using ethyl halides .

- Catalytic Optimization : Acidic or basic catalysts (e.g., HSO or KCO) improve reaction efficiency. Solvent selection (e.g., DMF or THF) influences yield and purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the compound. Yield optimization requires monitoring reaction kinetics via TLC or HPLC .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density distributions to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA models transition states for reaction mechanisms .

- Molecular Dynamics (MD) Simulations : Analyzes solvent effects and conformational stability of the piperidine ring. Parameters (e.g., force fields) are validated against experimental NMR data .

- Docking Studies : Evaluates binding affinity with biological targets (e.g., enzymes), using tools like AutoDock Vina. Results are cross-referenced with in vitro assays to prioritize synthesis .

Q. How should researchers address contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines. Variables like assay type (e.g., MIC for antimicrobial activity vs. IC for cytotoxicity) must be standardized .

- Experimental Replication : Reproduce conflicting results under controlled conditions (e.g., identical cell lines, pH, temperature). Statistical tools (ANOVA, t-tests) quantify variability .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity. Use QSAR models to predict outliers .

Q. What strategies are recommended for designing reproducible synthetic protocols for this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to test variables (catalyst loading, temperature). Response surface methodology identifies optimal conditions .

- Green Chemistry Metrics : Track atom economy and E-factor to minimize waste. Solvent recycling (e.g., via rotary evaporation) enhances sustainability .

- Open-Source Reporting : Publish detailed protocols on platforms like Protocols.io , including raw spectral data and failure cases to aid reproducibility .

Data Presentation and Analysis Guidelines

Q. How should researchers present spectroscopic and crystallographic data for this compound in publications?

- Methodological Answer :

- Tables : Include chemical shifts (-NMR, -NMR), IR peaks, and crystallographic parameters (unit cell dimensions, R-factors) .

- Figures : Label spectra with key assignments (e.g., asterisks for solvent peaks). For X-ray structures, use ORTEP diagrams with thermal ellipsoids .

- Supplementary Materials : Archive raw data in repositories like Zenodo or PubChem. Provide processing scripts (e.g., Python for peak integration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.